Home > Products > Screening Compounds P131984 > 17-Aminogeldanamycin
17-Aminogeldanamycin - 64202-81-9

17-Aminogeldanamycin

Catalog Number: EVT-271828
CAS Number: 64202-81-9
Molecular Formula: C28H39N3O8
Molecular Weight: 545.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

17-Aminogeldanamycin (17-AAG) is a synthetic derivative of geldanamycin, a benzoquinone ansamycin antibiotic produced by Streptomyces hygroscopicus. [] It acts as a potent inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein essential for the proper folding and function of various client proteins. [, , , ] Inhibition of HSP90 by 17-AAG leads to the degradation of client proteins involved in cell signaling, cell cycle regulation, and apoptosis, making it a valuable tool in cancer research. [, , , ]

Mechanism of Action

17-AAG exerts its biological effects primarily by inhibiting HSP90. [, , , ] HSP90 plays a crucial role in maintaining the stability and function of numerous client proteins involved in various cellular processes. [, , , ] By binding to the ATP-binding site of HSP90, 17-AAG prevents the chaperone from adopting its active conformation, leading to the ubiquitination and proteasomal degradation of client proteins. [, , , ] This disruption of client protein function ultimately results in cell cycle arrest, apoptosis induction, and inhibition of signaling pathways crucial for cancer cell survival and proliferation. [, , , ]

Applications

Cancer Research

  • Melanoma: Studies demonstrate that 17-AAG inhibits the constitutive activity of Nuclear Factor-kappa B (NF-κB) in patient-derived melanoma cell lines. [] This inhibition leads to the downregulation of NF-κB-dependent genes, including those involved in cell cycle progression, angiogenesis, and inflammation, suggesting its potential in targeting melanoma growth and progression. [] Another study highlights that 17-AAG inhibits cytoprotective Unfolded Protein Response (UPR) pathways in melanoma cells. [] By disrupting these pathways, 17-AAG enhances the efficacy of MEK1/2 and BRAFV600E inhibitors, suggesting a synergistic effect in inducing apoptosis in melanoma cells. []
  • Acute Myelogenous Leukemia (AML): Research indicates that 17-AAG sensitizes AML cells to cytarabine, a chemotherapy drug commonly used in AML treatment. [, ] 17-AAG achieves this by depleting checkpoint kinase 1 (Chk1), a protein that promotes cell survival in response to DNA damage induced by cytarabine. [, ] This depletion of Chk1 enhances the cytotoxic effects of cytarabine, suggesting a potential strategy for overcoming drug resistance in AML. [, ]

Geldanamycin

  • Compound Description: Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic that exhibits antitumor activity. It acts as a potent inhibitor of Heat Shock Protein 90 (HSP90) [, ]. Geldanamycin binds to the ATP-binding pocket of HSP90, preventing its chaperone function and leading to the degradation of client proteins involved in cell growth and survival [].
  • Relevance: Geldanamycin is structurally related to 17-Aminogeldanamycin, serving as a parent compound. While both compounds inhibit HSP90, 17-Aminogeldanamycin demonstrates higher proapoptotic activity in melanoma cells compared to Geldanamycin []. Additionally, Geldanamycin is known for its high hepatotoxicity, prompting the search for derivatives like 17-Aminogeldanamycin with improved selectivity towards cancer cells [].

Tanespimycin (17-AAG)

  • Compound Description: Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin (17-AAG), is a semisynthetic analog of Geldanamycin designed to overcome some of the limitations of the parent compound. Similar to Geldanamycin, 17-AAG acts as an HSP90 inhibitor, leading to the depletion of client proteins involved in cell cycle regulation and survival, including Chk1 [, ]. This inhibition, particularly of Chk1, enhances the sensitivity of acute myeloid leukemia cells to cytarabine [, ].
  • Relevance: Tanespimycin is structurally related to 17-Aminogeldanamycin, both being Geldanamycin derivatives. Both compounds act as HSP90 inhibitors, but they may have different pharmacokinetic properties and efficacies. Studies suggest that at clinically tolerable doses, Tanespimycin has limited impact on resistance-mediating client proteins in relapsed leukemia and shows limited activity when combined with cytarabine []. This highlights the need for further investigation into the therapeutic potential of 17-Aminogeldanamycin and its derivatives.
  • Compound Description: 17-AG is the major active metabolite of Tanespimycin (17-AAG) []. Like its parent compound, 17-AG exhibits HSP90 inhibitory activity, leading to Chk1 depletion and sensitizing acute myelogenous leukemia cells to cytarabine [].

Cytarabine

  • Compound Description: Cytarabine is a chemotherapy agent primarily used in the treatment of acute myeloid leukemia [, ]. It acts as a pyrimidine nucleoside analog, interfering with DNA synthesis and repair mechanisms in rapidly dividing cancer cells [, ].
  • Relevance: Although not structurally related to 17-Aminogeldanamycin, Cytarabine plays a crucial role in understanding the potential therapeutic applications of HSP90 inhibitors. Preclinical studies show that HSP90 inhibitors, including Tanespimycin and its metabolite 17-AG, enhance the sensitivity of acute leukemia cells to Cytarabine [, ]. This suggests that combining 17-Aminogeldanamycin with Cytarabine might be a viable therapeutic strategy for leukemia treatment, warranting further investigation.

Properties

CAS Number

64202-81-9

Product Name

(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C28H39N3O8

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1

InChI Key

XYFFWTYOFPSZRM-TWNAANEASA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.